6-Methyladenine - 443-72-1

6-Methyladenine

Catalog Number: EVT-302122
CAS Number: 443-72-1
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyladenine (6mA) is a modified DNA base found in a wide variety of organisms, including bacteria, archaea, and eukaryotes. [, , ] It is formed by the addition of a methyl group to the sixth nitrogen atom of the adenine base. While 5-methylcytosine (5mC) was long considered the dominant form of DNA methylation in eukaryotes, 6mA has recently gained significant interest as an emerging epigenetic mark. [, , , ] 6mA plays important roles in diverse biological processes, including:

  • Restriction-modification systems in bacteria: In bacteria, 6mA is often part of restriction-modification systems, serving as a marker to distinguish host DNA from foreign DNA. [, , ]
  • Epigenetic regulation in eukaryotes: 6mA has been implicated in gene regulation, chromatin organization, and developmental processes in eukaryotic organisms. [, , , , , , ]
  • Host-pathogen interactions: 6mA has been shown to influence the virulence of certain bacterial pathogens. []
Synthesis Analysis
  • Enzymatic methylation: In biological systems, 6mA is produced through the action of DNA methyltransferases (MTases) using S-adenosyl methionine (SAM) as a methyl donor. [, , ] Specific MTases recognize and methylate adenine residues within specific DNA sequences. [, , ]
Molecular Structure Analysis

6mA is a modified adenine base where a methyl group is attached to the sixth nitrogen atom (N6). This methylation alters the electron distribution and steric properties of adenine. [, ] Computational studies using molecular dynamics simulations have shown that the presence of 6mA in DNA can impact the flexibility of the double helix and influence the binding of proteins involved in DNA replication and repair. [, ]

Mechanism of Action
  • Bacterial Restriction-modification: 6mA acts as a tag on host DNA, allowing restriction enzymes to distinguish it from foreign DNA lacking the methylation mark. This protects the host genome from degradation. [, , ]
  • Eukaryotic Epigenetic Regulation: 6mA can directly affect the binding of proteins involved in gene regulation and chromatin organization. It can also influence the accessibility of DNA to transcription factors and other regulatory molecules. [, , , , ] 6mA's presence on DNA can hinder DNA synthesis processes, leading to blockage in primer extension. This mechanism can be applied to study RNA methylation, particularly in rRNA. []
Physical and Chemical Properties Analysis
  • Altered base pairing: 6mA can form base pairs with thymine (T) but with slightly different properties compared to adenine-thymine base pairing. This can affect DNA stability and structure. []
  • Susceptibility to deamination: 6mA is more readily deaminated than adenine, which can have implications for DNA integrity. [, ]
Applications
  • Molecular biology: 6mA analysis is applied in molecular cloning experiments and studies of restriction-modification systems. [, ]
  • Epigenetics research: 6mA is a key target for investigating epigenetic regulation in eukaryotes. Mapping the genomic distribution of 6mA can provide insights into gene regulation, developmental processes, and disease mechanisms. [, , , , ]
  • Biomarker development: 6mA profiling is explored as a potential biomarker for various diseases, including cancer and autoimmune disorders. [, ]
  • Agriculture: Understanding the role of 6mA in plant epigenetics could lead to new approaches for crop improvement and stress tolerance. []
  • Environmental toxicology: Studies have linked 6mA levels to exposure to environmental pollutants, suggesting its potential role in understanding neurodevelopmental toxicity. [, ]
  • Microbial ecology: 6mA analysis can help elucidate the role of DNA methylation in microbial communities and host-microbe interactions. []

Hypoxanthine

Relevance: Hypoxanthine is a direct product of 6-methyladenine deamination catalyzed by enzymes like Bh0637 from Bacillus halodurans. [] This enzymatic conversion highlights a potential mechanism for the removal or reversal of 6-methyladenine modifications in biological systems.

Adenine

Relevance: Adenine is the parent compound of 6-methyladenine, differing only by the presence of a methyl group at the 6' position of the purine ring in 6-methyladenine. This structural similarity is central to the biological roles of 6-methyladenine as an epigenetic mark, as the added methyl group can influence protein binding and DNA conformation. [, ] Some enzymes, such as Bh0637, exhibit a preference for 6-methyladenine over adenine as a substrate. []

5-Methylcytosine (5mC)

Relevance: 5-methylcytosine is frequently compared and contrasted with 6-methyladenine in the context of DNA methylation. While 5mC has been extensively studied, the research highlights the emerging importance of 6-methyladenine as another key epigenetic modification in eukaryotes. [, , , ] Certain bacterial species lack Dam and Dcm methyltransferases, which are responsible for generating 6-methyladenine and 5-methylcytosine at specific sequences, respectively. []

N-6-Isopentenyladenine

Relevance: N-6-Isopentenyladenine is one of the substrates of the enzyme Patl2390 from Pseudoalteromonas atlantica T6c. [] This enzyme catalyzes the hydrolysis of N-6-substituted adenine derivatives, including cytokinins like iP. The discovery of such enzymes reveals the potential for regulating cytokinin levels in plants through the modification of the N-6 position of adenine.

N-6-Benzyladenine

Relevance: Similar to N-6-isopentenyladenine, N-6-benzyladenine serves as a substrate for the enzyme Patl2390, highlighting the enzyme's ability to hydrolyze a range of N-6-substituted adenines. []

cis-Zeatin

Relevance: cis-Zeatin acts as a substrate for the enzyme Patl2390, suggesting a potential link between the metabolism of N-6-substituted adenines and cytokinin regulation in plants. []

trans-Zeatin

Relevance: Patl2390 can hydrolyze trans-zeatin, further supporting its role in the metabolism of N-6-substituted adenines, including cytokinins. []

Kinetin

Relevance: Patl2390 can hydrolyze kinetin, suggesting a possible connection between the enzyme's activity and the regulation of plant senescence. []

O-6-Methylguanine

Relevance: O-6-Methylguanine is another substrate for the enzyme Patl2390. [] This finding suggests a broader substrate specificity of this enzyme beyond N-6-substituted adenines and highlights its potential involvement in DNA repair pathways.

N-6-Butyladenine

Relevance: N-6-Butyladenine can be hydrolyzed by the enzyme Patl2390, further illustrating the enzyme's broad substrate specificity for N-6-substituted adenines. []

N,N-Dimethyladenine

Relevance: N,N-Dimethyladenine can be deaminated by the enzyme Patl2390. [] This finding suggests a potential role for this enzyme in the metabolism or regulation of RNA molecules containing N,N-dimethyladenine.

6-Methoxypurine

Relevance: 6-Methoxypurine acts as a substrate for Patl2390. [] This further supports the broad substrate range of this enzyme and suggests a potential link to the metabolism of purine derivatives.

6-Chloropurine

Relevance: 6-Chloropurine is a substrate for the enzymes Patl2390 [] and Pa0148. [] This suggests that these enzymes might be involved in the metabolism or detoxification of this chemotherapeutic agent.

6-Thiomethylpurine

Relevance: 6-Thiomethylpurine is a substrate for the enzyme Patl2390. [] This indicates that the enzyme might play a role in the metabolism of a wide range of purine-related compounds.

1-Methyladenine (m1A)

Relevance: 1-Methyladenine, though structurally similar to 6-methyladenine, exhibits distinct biochemical properties. The research highlights the importance of differentiating between these isomers, particularly during oligonucleotide synthesis and analysis. [] Additionally, the presence of m1A can impede DNA synthesis, a characteristic also observed with 6mA. []

3-Methylcytosine (m3C)

Relevance: 3-Methylcytosine is another modified base that, like 6-methyladenine, poses challenges in oligonucleotide synthesis due to potential byproducts. [] This highlights the need for robust analytical methods in characterizing modified oligonucleotides accurately.

Adenosine

Relevance: While structurally similar to adenine, adenosine is not a substrate for several enzymes that deaminate adenine, such as Pa0148, AAur1117, Sgx9403e, and Sgx9403g. [] This substrate specificity highlights the importance of the specific chemical environment surrounding the adenine base for enzyme recognition and activity.

Properties

CAS Number

443-72-1

Product Name

6-Methyladenine

IUPAC Name

N-methyl-7H-purin-6-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-7-5-4-6(10-2-8-4)11-3-9-5/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

CKOMXBHMKXXTNW-UHFFFAOYSA-N

SMILES

CNC1=NC=NC2=C1NC=N2

Solubility

1.18 mg/mL at 20 °C

Synonyms

6-(Methylamino)purine; 6-(N-Methylamino)purine; 6-MAP; 6-Methyladenine; 6-Mono(methylamino)purine; 6-N-Methyladenine; N-Methyl-6-aminopurine; N-Methyl-9H-purin-6-amine; N6-Methyladenine; N6-Methylaminopurine; N6-Monomethyladenine; NSC 11580

Canonical SMILES

CNC1=NC=NC2=C1NC=N2

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